molecular formula C16H12F3N5O2 B2549099 (4-methoxyphenyl){1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanone CAS No. 861207-84-3

(4-methoxyphenyl){1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanone

Cat. No. B2549099
CAS RN: 861207-84-3
M. Wt: 363.3
InChI Key: GXZVYSGUSPLIMH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to the target molecule, "(4-methoxyphenyl){1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanone," involves complex organic reactions that yield various isomers and analogues. For instance, the synthesis of 1-(4-methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinones resulted in both trans- and cis-isomers, indicating the potential for stereochemical complexity in related compounds . Similarly, the synthesis of bioisosteric compounds, such as [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone, demonstrates the ability to create analogues with improved biological activity, as seen with its enhanced potency as an aldose reductase inhibitor .

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using various analytical techniques. X-ray diffraction was employed to investigate the solid-state structure of 1-(4-methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinone, revealing its crystallization in a monoclinic system and providing detailed geometric parameters . Additionally, computational methods such as density functional theory (DFT) have been used to optimize the structure of (4-amino-2-(4-methoxyphenyl)aminothiazol-5yl)(thiophene-2-yl)methanone, offering insights into the stability and electronic properties of such molecules .

Chemical Reactions Analysis

The chemical reactivity of these compounds can be inferred from their molecular structure and electronic properties. The presence of functional groups such as methoxyimino and thiazolyl suggests potential sites for further chemical modifications. The HOMO-LUMO energy gap obtained from DFT calculations can provide an indication of the chemical stability and reactivity of the compound, with a smaller gap often associated with higher reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures. Techniques such as FTIR, NMR, and mass spectrometry have been utilized to elucidate the structural features of these molecules, which in turn influence their physical properties such as solubility and melting point . The chemical properties, including acidity, basicity, and reactivity towards other chemicals, can be predicted based on the functional groups present in the molecule and their electronic characteristics .

Case Studies and Applications

The synthesized compounds have shown potential in various applications, particularly in the field of medicinal chemistry. For example, the bioisostere of a carboxylic acid aldose reductase inhibitor exhibited significant in vitro activity, suggesting its potential as a lead structure for the development of new therapeutic agents for diabetes mellitus . Molecular docking studies have also been conducted to predict the antiviral activity and pharmacokinetic behavior of these compounds, providing a foundation for their potential use in drug design .

Scientific Research Applications

Synthesis and Biological Evaluation

The synthesis of related compounds involves combining trifluoro-1-(4-methylphenyl)butane-1,3-dione, aldehydes, N-methylthiourea, and hydrochloric acid in ethanol, showing notable antimicrobial activities against different pathogens (Chaudhari, 2012). This process highlights the compound's potential in developing antimicrobial agents.

Structural Investigation

A detailed structural analysis of a similar compound through X-ray diffraction revealed nonplanar configurations of the pyrimidine ring, with various phenyl rings forming distinct dihedral angles, indicating the complex molecular geometry that could influence its interaction with biological targets (Akkurt et al., 2003).

Antimicrobial Activity

Novel derivatives synthesized using click chemistry demonstrated high antimicrobial activity, suggesting the utility of these compounds in creating effective antimicrobial agents (Sunitha et al., 2017).

Crystal and Molecular Structure Analysis

The molecular structure of a related compound was characterized spectroscopically and confirmed by X-ray diffraction study, providing insights into its potential chemical interactions and stability for further pharmaceutical applications (Lakshminarayana et al., 2009).

Synthesis and Quantification for Biological Applications

Another study focused on synthesizing, characterizing, and quantifying a novel compound for potential antiviral activity, highlighting its stability and interaction capabilities through molecular docking studies (FathimaShahana & Yardily, 2020).

Future Directions

The future research directions for this compound could involve further exploration of its neuroprotective and anti-inflammatory properties. The potential development of this compound as a therapeutic agent for neurodegenerative diseases, ischemic stroke, and traumatic brain injury could be a promising area of research .

Mechanism of Action

properties

IUPAC Name

(4-methoxyphenyl)-[1-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]triazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N5O2/c1-9-7-13(16(17,18)19)21-15(20-9)24-8-12(22-23-24)14(25)10-3-5-11(26-2)6-4-10/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXZVYSGUSPLIMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C=C(N=N2)C(=O)C3=CC=C(C=C3)OC)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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